molecular formula C10H9NO4 B13365699 Methyl 5-cyano-2-hydroxy-4-methoxybenzoate

Methyl 5-cyano-2-hydroxy-4-methoxybenzoate

Cat. No.: B13365699
M. Wt: 207.18 g/mol
InChI Key: OEMHSCWECKNFRT-UHFFFAOYSA-N
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Description

Methyl 5-cyano-2-hydroxy-4-methoxybenzoate is an organic compound with the molecular formula C10H9NO4 It is a derivative of benzoic acid and features a cyano group, a hydroxy group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-2-hydroxy-4-methoxybenzoate typically involves the esterification of 5-cyano-2-hydroxy-4-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-2-hydroxy-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Methyl 5-cyano-2-oxo-4-methoxybenzoate.

    Reduction: Methyl 5-amino-2-hydroxy-4-methoxybenzoate.

    Substitution: Methyl 5-cyano-2-hydroxy-4-alkoxybenzoate (where the alkoxy group is introduced).

Scientific Research Applications

Methyl 5-cyano-2-hydroxy-4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-2-hydroxy-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cyano group can participate in hydrogen bonding and other interactions, while the hydroxy and methoxy groups can influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Methyl 5-cyano-2-hydroxy-4-methoxybenzoate can be compared with other similar compounds, such as:

    Methyl 2-hydroxy-4-methoxybenzoate: Lacks the cyano group, which may result in different reactivity and biological activity.

    Methyl 5-cyano-2-hydroxybenzoate: Lacks the methoxy group, which can affect its solubility and chemical properties.

    Methyl 5-amino-2-hydroxy-4-methoxybenzoate:

These comparisons highlight the unique features of this compound, such as the presence of both cyano and methoxy groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

methyl 5-cyano-2-hydroxy-4-methoxybenzoate

InChI

InChI=1S/C10H9NO4/c1-14-9-4-8(12)7(10(13)15-2)3-6(9)5-11/h3-4,12H,1-2H3

InChI Key

OEMHSCWECKNFRT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C#N)C(=O)OC)O

Origin of Product

United States

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